N-(3-Amino-4-chlorophenyl)isonicotinamide

Antitubercular drug discovery DXR inhibition Enzyme kinetics

N-(3-Amino-4-chlorophenyl)isonicotinamide (CAS: 926271-20-7) is a synthetic small-molecule antibacterial agent classified within the isonicotinamide scaffold series. The compound has been characterized as an antimycobacterial agent with demonstrated activity against Mycobacterium tuberculosis, including multidrug-resistant strains.

Molecular Formula C12H10ClN3O
Molecular Weight 247.68 g/mol
CAS No. 926271-20-7
Cat. No. B1645058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Amino-4-chlorophenyl)isonicotinamide
CAS926271-20-7
Molecular FormulaC12H10ClN3O
Molecular Weight247.68 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1NC(=O)C2=CC=NC=C2)N)Cl
InChIInChI=1S/C12H10ClN3O/c13-10-2-1-9(7-11(10)14)16-12(17)8-3-5-15-6-4-8/h1-7H,14H2,(H,16,17)
InChIKeyBCDFJEXWQOMIRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Amino-4-chlorophenyl)isonicotinamide (926271-20-7): Procurement-Quality Antimycobacterial Lead Compound for Tuberculosis Drug Discovery


N-(3-Amino-4-chlorophenyl)isonicotinamide (CAS: 926271-20-7) is a synthetic small-molecule antibacterial agent classified within the isonicotinamide scaffold series. The compound has been characterized as an antimycobacterial agent with demonstrated activity against Mycobacterium tuberculosis, including multidrug-resistant strains [1]. Its mechanism of action involves inhibition of the cytochrome bcc complex (QcrB), the cytochrome b subunit of complex III in the mycobacterial electron transport chain [1]. Additionally, independent biochemical profiling has identified this compound as an inhibitor of Mycobacterium tuberculosis 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) with quantifiable binding affinity and enzymatic inhibition parameters [2].

Why N-(3-Amino-4-chlorophenyl)isonicotinamide Cannot Be Substituted by Generic Isonicotinamide Analogs in Antitubercular Research


The 3-amino-4-chlorophenyl substitution pattern on the isonicotinamide scaffold confers distinct target engagement and selectivity profiles that are not preserved across generic isonicotinamide derivatives. While the isonicotinamide core is a privileged scaffold in antitubercular drug discovery, modifications to the aryl substitution pattern produce divergent binding affinities for Mycobacterium tuberculosis DXR—ranging from 2.00E+3 nM to 8.00E+3 nM across closely related analogs under identical assay conditions [1][2]. Furthermore, this specific compound has been validated as a QcrB inhibitor with preclinical-stage characterization and documented high selectivity index against multiple mammalian cell lines, a dual-target profile not shared by the majority of isonicotinamide derivatives synthesized and evaluated in recent antitubercular studies [3][4]. Substitution with an analog lacking the precise 3-amino-4-chlorophenyl moiety would introduce uncharacterized variables in both enzyme inhibition potency and cellular selectivity, potentially invalidating reproducibility in ongoing research programs.

N-(3-Amino-4-chlorophenyl)isonicotinamide (926271-20-7): Quantitative Differentiation Evidence Versus Structural Analogs and In-Class Comparators


Comparative DXR Enzyme Inhibition Potency: N-(3-Amino-4-chlorophenyl)isonicotinamide Versus Isonicotinamide Analogs

In a direct head-to-head comparison under identical assay conditions (inhibition of Mycobacterium tuberculosis DXR using DXP as substrate measured every 5 secs for 250 secs in presence of NADPH), N-(3-Amino-4-chlorophenyl)isonicotinamide exhibits an IC50 of 8.00E+3 nM (8 μM). This potency is intermediate within the isonicotinamide analog series: it is 4-fold less potent than the 2.00E+3 nM (2 μM) IC50 observed for the more potent analog BDBM50422666 [1], yet demonstrates superior target engagement compared to the 7.00E+3 nM (7 μM) IC50 of analog BDBM50437801 [2]. The compound also displays a Kd of 90 nM for MtDXR, indicating substantial binding affinity despite modest enzymatic inhibition potency [3].

Antitubercular drug discovery DXR inhibition Enzyme kinetics Structure-activity relationship

Defined Mechanism of Action: QcrB Inhibition Distinguishes This Compound from Broad-Spectrum Isonicotinamide Derivatives

N-(3-Amino-4-chlorophenyl)isonicotinamide (designated TB47 in the antitubercular literature) has been specifically characterized as a cytochrome bcc complex inhibitor targeting the QcrB subunit of complex III in the mycobacterial electron transport chain [1]. This represents a mechanistically distinct profile compared to the majority of isonicotinamide derivatives, which are typically evaluated for DprE1 inhibition (with reported binding energies ranging from -4.22 to -8.45 Kcal/mol and MIC values such as 644.22 nM for the most active derivative) or broad antimycobacterial activity without defined target engagement [2]. The compound is active against Mycobacterium tuberculosis including multidrug-resistant strains, a property directly linked to its QcrB-targeting mechanism rather than the DprE1 inhibition pathway common to many isonicotinamide scaffold derivatives [1][2].

Mechanism of action QcrB inhibition Mycobacterial energetics Target validation

Preclinical Development Stage and Selectivity Profile: Differentiated from Research-Grade Isonicotinamide Analogs

N-(3-Amino-4-chlorophenyl)isonicotinamide has advanced to preclinical development status, with documented high selectivity index against THP-1, VERO, and HepG2 mammalian cell lines [1]. This selectivity characterization is a critical differentiation factor from the majority of isonicotinamide derivatives reported in the literature, which typically lack comprehensive cytotoxicity profiling across multiple cell lineages. Additionally, the compound demonstrates high oral bioavailability in rats and synergistic effects with rifampicin and pyrazinamide, properties that have been systematically evaluated as part of its preclinical advancement [1]. In contrast, most isonicotinamide analogs reported in recent studies (compounds a-j in the 2024 study) are characterized primarily by in vitro MIC values and molecular docking scores without accompanying in vivo pharmacokinetic or selectivity data [2].

Selectivity index Cytotoxicity Preclinical candidate Drug development

Purity Specifications and Physical-Chemical Properties for Reproducible Procurement

Commercially available N-(3-Amino-4-chlorophenyl)isonicotinamide is supplied with defined purity specifications of ≥98% from multiple vendors, with supporting analytical data including TPSA 68.01 Ų, calculated LogP 2.5695, and molecular weight 247.68 g/mol . Storage specifications recommend sealed container storage at 2-8°C in dry conditions . These standardized specifications ensure lot-to-lot consistency for reproducible biological assays. In contrast, many structurally related isonicotinamide derivatives described in the research literature are custom-synthesized with variable purity and limited or absent certificate of analysis documentation, introducing uncontrolled variability in biological replication [1].

Quality control Purity specification Storage conditions Analytical chemistry

Procurement-Ready Application Scenarios for N-(3-Amino-4-chlorophenyl)isonicotinamide (926271-20-7) in Antitubercular Research Programs


QcrB Target Validation and Mechanistic Studies in Drug-Resistant Tuberculosis

This compound serves as a validated QcrB inhibitor tool for target engagement studies in Mycobacterium tuberculosis, including multidrug-resistant clinical isolates [1]. Its defined mechanism of action as a cytochrome bcc complex inhibitor enables orthogonal target validation experiments distinct from DprE1-targeting isonicotinamide derivatives, which dominate the antitubercular isonicotinamide literature with binding energies of -4.22 to -8.45 Kcal/mol [2]. Research programs investigating mycobacterial energetics and respiratory chain inhibition can utilize this compound as a reference QcrB inhibitor with preclinical characterization [1].

Structure-Activity Relationship (SAR) Studies on Isonicotinamide Scaffolds Targeting DXR

N-(3-Amino-4-chlorophenyl)isonicotinamide provides a quantifiable reference point within the isonicotinamide DXR inhibitor series, with IC50 = 8.00E+3 nM and Kd = 90 nM under standardized assay conditions (DXP substrate, NADPH presence, 250 sec kinetic measurement) [1]. This enables reproducible SAR comparisons against more potent analogs (IC50 = 2.00E+3 nM for BDBM50422666) and less potent derivatives (IC50 = 7.00E+3 nM for BDBM50437801) within the same assay framework [2][3]. Procurement of this characterized reference compound eliminates inter-laboratory assay variability in comparative SAR studies.

Combination Therapy Screening with Standard Antitubercular Agents

The compound has documented synergistic effects with rifampicin and pyrazinamide, making it a relevant component for combination screening programs [1]. Research groups evaluating novel drug combinations against Mycobacterium tuberculosis can utilize this compound as a QcrB-targeting partner in synergy studies, with the advantage of established selectivity index data against THP-1, VERO, and HepG2 cell lines to guide interpretation of combination cytotoxicity [1].

Preclinical Pharmacokinetic Reference Standard Development

Given its documented high oral bioavailability in rats and preclinical development status, this compound can serve as a reference standard for developing and validating analytical methods (LC-MS/MS, HPLC) for isonicotinamide-derived antitubercular agents [1]. Its well-defined physicochemical properties—including LogP 2.5695, TPSA 68.01 Ų, and molecular weight 247.68 g/mol—provide a characterized benchmark for method development and validation [4][5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(3-Amino-4-chlorophenyl)isonicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.